Tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a benzyl group, and a pyrrolidine ring with a ketone functional group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This method includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch methods .
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems is particularly advantageous for industrial applications due to their efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. For example, the tert-butyl group can act as a probe in NMR studies, providing high sensitivity and narrow NMR signals even when attached to large proteins or complexes . This makes it a valuable tool for studying macromolecular assemblies and their functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of solution-processed organic light-emitting diodes (OLEDs).
Uniqueness
Tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its use as a probe in NMR studies and its role in biocatalytic processes highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)13-9-10-14(18)17(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
RDRWNJRTLCECMB-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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